molecular formula C27H23ClN4O2 B2953234 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide CAS No. 1189959-36-1

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

Cat. No. B2953234
CAS RN: 1189959-36-1
M. Wt: 470.96
InChI Key: HGFWPGGBFQKWGV-UHFFFAOYSA-N
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Description

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C27H23ClN4O2 and its molecular weight is 470.96. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

A range of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives, closely related to the chemical , have been synthesized and evaluated for their antimicrobial properties. Some of these compounds demonstrated promising antibacterial and antifungal activities against various pathogenic microorganisms (Debnath & Ganguly, 2015).

Chemical Reactions and Derivatives

Studies have explored the reaction of similar compounds under various conditions, leading to the formation of products such as pyrimidines, acetoacetamides, and urethanes. This research provides insight into the chemical reactivity and potential derivatives of the compound (Kinoshita et al., 1989).

Synthesis and Reactivity

Research on the synthesis and reactivity of compounds similar to the target compound, like 3-dimethylamino-2-[(3-indolyl) carbonyl]propenonitrile, has been conducted. These studies provide valuable information on the potential synthetic pathways and reactivity of the target compound (Abdallah, 2007).

Structural and Molecular Analysis

There has been significant research into the structural variation and molecular analysis of compounds related to 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide. These studies include molecular docking analysis and structural characterizations, which are crucial for understanding the biological and chemical properties of these compounds (Yang, Powell, & Houser, 2007).

Drug Development and Analysis

Several studies have been dedicated to synthesizing and analyzing the structure of compounds structurally similar to the target compound for potential use as drugs. These studies include synthesis optimization, structure elucidation, and investigation of possible biological activities (Sharma et al., 2018).

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN4O2/c1-17-11-12-18(2)22(13-17)30-24(33)15-32-23-10-6-4-8-20(23)25-26(32)27(34)31(16-29-25)14-19-7-3-5-9-21(19)28/h3-13,16H,14-15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFWPGGBFQKWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide

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